molecular formula C18H20N4O2S B2667685 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline CAS No. 2034557-08-7

8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline

Cat. No. B2667685
CAS RN: 2034557-08-7
M. Wt: 356.44
InChI Key: DFWWEAQPQHXGNA-UHFFFAOYSA-N
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Description

8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as quinoline sulfonamide and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Ligand Formation and Metal Complexes

  • The compound, combining aromatic rings with donor properties, has been synthesized and characterized, notably reacting with silver compounds to form discrete compounds. These interactions lead to the formation of dimers and higher dimension architectures through π–π stacking and C–H⋯π interactions (Semeniuc, Reamer, & Smith, 2010).

Synthesis and Biological Screening

  • New derivatives of 8-quinolinols have been synthesized and screened for biological activities, including antimicrobial properties. These compounds have shown potential in various pharmacological fields (Hafez & Awad, 1992).

Antimicrobial Activities

  • Various quinoline derivatives, including those with pyrazole nucleus, have been evaluated for their antimicrobial activities, highlighting the compound's potential in developing new antibacterial agents (Shah, Patel, & Patel, 2009).

Synthesis and Caspase-3 Inhibitory Activity

  • Novel quinoline derivatives have been synthesized, demonstrating significant inhibitory activity against caspase-3, an enzyme involved in apoptosis. This suggests potential therapeutic applications in diseases related to apoptosis (Kravchenko et al., 2005).

Ultrasound Irradiation in Synthesis

  • The compound has been utilized in the multi-component synthesis of quinoline derivatives under ultrasonic irradiation, demonstrating improved reaction rates and yields compared to traditional methods. This indicates its role in advancing synthetic methodologies (Al-Bogami, Saleh, & Zayed, 2013).

Sulfonamide Hybrids

  • The compound is part of the sulfonamide class, known for a wide range of pharmacological activities. Its diverse applications in medicine, including antibacterial and anti-neuropathic pain activities, are notable (Ghomashi et al., 2022).

Antiviral Activities

  • Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antiviral activities, showing marked inhibitory effects on specific bacterial strains and viruses (Kassem et al., 2012).

properties

IUPAC Name

8-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-21-12-9-16(20-21)15-7-4-11-22(13-15)25(23,24)17-8-2-5-14-6-3-10-19-18(14)17/h2-3,5-6,8-10,12,15H,4,7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWWEAQPQHXGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline

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